N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide
CAS No.: 1396564-46-7
Cat. No.: VC4291508
Molecular Formula: C17H25FN2O2S
Molecular Weight: 340.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396564-46-7 |
|---|---|
| Molecular Formula | C17H25FN2O2S |
| Molecular Weight | 340.46 |
| IUPAC Name | N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1-(3-fluorophenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C17H25FN2O2S/c1-14(2)20(15(3)4)11-6-5-10-19-23(21,22)13-16-8-7-9-17(18)12-16/h7-9,12,14-15,19H,10-11,13H2,1-4H3 |
| Standard InChI Key | BYORFGXVDPMKFO-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC#CCNS(=O)(=O)CC1=CC(=CC=C1)F)C(C)C |
Introduction
Synthesis Pathways
The synthesis of this compound would likely involve:
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Formation of the butynyl intermediate:
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Reacting a diisopropylamine derivative with a propargyl halide to introduce the butynyl group.
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Attachment of the fluorophenyl group:
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Using nucleophilic substitution or coupling reactions (e.g., Suzuki coupling) to attach the 3-fluorophenyl moiety.
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Introduction of the sulfonamide group:
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Reacting methanesulfonyl chloride with an amine precursor under basic conditions.
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Pharmaceutical Relevance
Sulfonamide derivatives are widely studied for their biological activities, including:
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Antimicrobial activity: Sulfonamides are known to inhibit bacterial enzymes like dihydropteroate synthase.
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Anti-inflammatory properties: Fluorinated sulfonamides may interact with enzymes like cyclooxygenase (COX).
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CNS Activity: The diisopropylamino group suggests potential for crossing the blood-brain barrier, making it relevant for neurological applications.
Research Applications
The compound's unique structure makes it a candidate for:
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Molecular docking studies: To evaluate binding affinity to biological targets.
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Structure-activity relationship (SAR) studies: To optimize pharmacological properties.
Analytical Characterization
To confirm the structure and purity, standard analytical techniques would be used:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To identify functional groups and confirm molecular structure. |
| Mass Spectrometry | To determine molecular weight and fragmentation patterns. |
| IR Spectroscopy | To detect characteristic bonds (e.g., C≡C stretch, S=O vibrations). |
| X-ray Crystallography | To determine the 3D structure if crystals are available. |
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